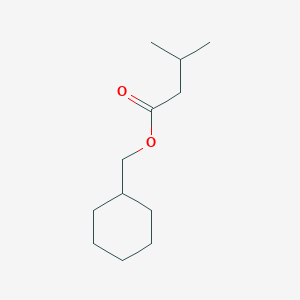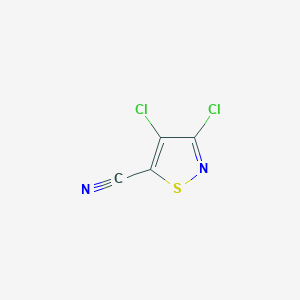![molecular formula C22H36N2 B093242 N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine CAS No. 18220-69-4](/img/structure/B93242.png)
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, also known as Memantine, is a non-competitive NMDA receptor antagonist that is primarily used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s, and its unique mechanism of action has made it a popular choice for researchers studying the brain and nervous system.
Mecanismo De Acción
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine can help to reduce the overstimulation of neurons that is associated with Alzheimer's disease and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on the NMDA receptor, N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine has also been shown to have a number of other biochemical and physiological effects. These include reducing the production of reactive oxygen species, increasing the production of brain-derived neurotrophic factor (BDNF), and reducing the levels of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it can be difficult to administer the drug to animals in a controlled manner, as it is rapidly metabolized in the liver and has a short half-life.
Direcciones Futuras
There are a number of potential future directions for research on N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine and its effects on the brain and nervous system. These include investigating its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety, as well as exploring its effects on synaptic plasticity and memory formation. Additionally, researchers may continue to investigate the biochemical and physiological effects of N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, and how these effects may be related to its therapeutic effects.
Métodos De Síntesis
The synthesis of N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine involves several steps, including the reaction of 1-adamantanamine with formaldehyde to form 1-(3-aminopropyl)adamantane, which is then reacted with methylamine to form N-methyl-1-(3-aminopropyl)adamantane. This compound is then reacted with 1-bromoadamantane to form N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, or N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine.
Aplicaciones Científicas De Investigación
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. Its unique mechanism of action, which involves blocking the activity of the NMDA receptor, has made it a popular choice for researchers studying the brain and nervous system.
Propiedades
Número CAS |
18220-69-4 |
|---|---|
Nombre del producto |
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine |
Fórmula molecular |
C22H36N2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine |
InChI |
InChI=1S/C22H36N2/c1-23-21-9-15-3-16(10-21)6-19(5-15,13-21)20-7-17-4-18(8-20)12-22(11-17,14-20)24-2/h15-18,23-24H,3-14H2,1-2H3 |
Clave InChI |
RFZPLLLYXVWISV-UHFFFAOYSA-N |
SMILES |
CNC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC |
SMILES canónico |
CNC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC |
Sinónimos |
N,N'-Dimethyl-1,1'-biadamantane-3,3'-diamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



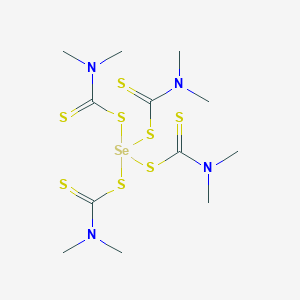
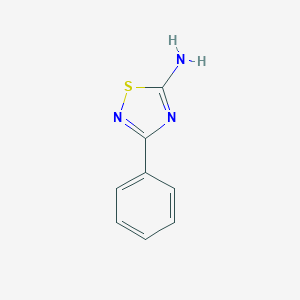
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
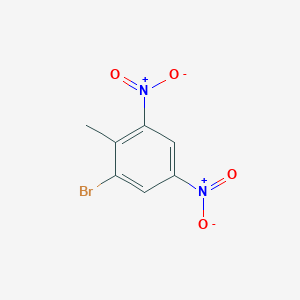
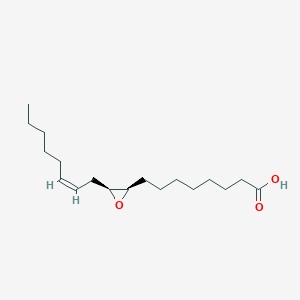
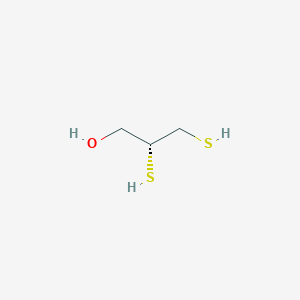
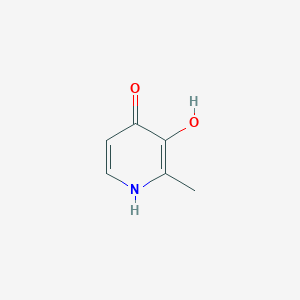
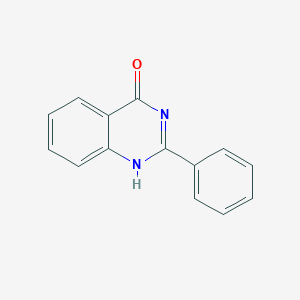
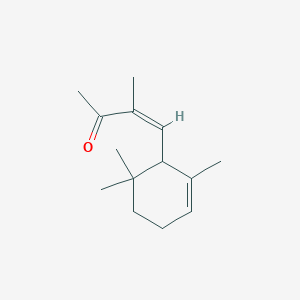
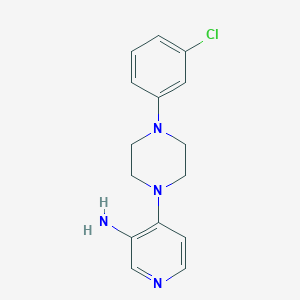
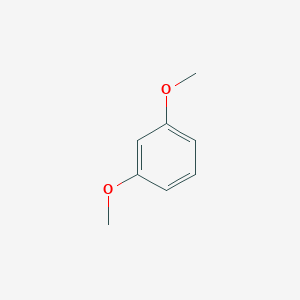
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
